molecular formula C16H14ClFN4O2S B2471848 3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034553-03-0

3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No. B2471848
CAS RN: 2034553-03-0
M. Wt: 380.82
InChI Key: HMGAUBBVGPDQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H14ClFN4O2S and its molecular weight is 380.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Potential

A study focusing on benzene sulfonamide pyrazole oxadiazole derivatives, which share structural similarities with the target compound, highlighted their synthesis for evaluation as antimicrobial and antitubercular agents. These compounds, including variants with 3-chloro substitutions, showed promising activity against a range of bacterial strains and Mycobacterium tuberculosis. Molecular docking studies further elucidated their potential mechanism of action, marking them as potential candidates for developing new antimicrobial and antitubercular therapies (Shingare et al., 2022).

Antibacterial Evaluation

Another line of research explored novel heterocyclic compounds containing a sulfonamido moiety, suitable for antibacterial use. The target compound's structural framework was leveraged to synthesize compounds tested for their antibacterial activity. Several synthesized compounds demonstrated high activity, underlining the sulfonamide group's role in developing new antibacterial agents (Azab et al., 2013).

Molecular Structure and Hydrogen Bonding

The structural aspects of sulfonamide derivatives have been extensively studied to understand their molecular geometry and hydrogen bonding capabilities. Research involving compounds structurally related to the target chemical has provided insights into their crystal structures, revealing the significance of N—H...N hydrogen bonds and their influence on the compounds' physical properties and potential reactivity (Farrukh et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibition

Investigations into polymethoxylated-pyrazoline benzene sulfonamides have shown that these compounds exhibit cytotoxic activities against tumor and non-tumor cell lines and inhibit carbonic anhydrase isoenzymes. This research emphasizes the potential of sulfonamide derivatives, similar in structure to the target compound, in cancer therapy and enzyme inhibition, offering a pathway for new drug development (Kucukoglu et al., 2016).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c17-15-9-14(1-2-16(15)18)25(23,24)21-7-8-22-11-13(10-20-22)12-3-5-19-6-4-12/h1-6,9-11,21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGAUBBVGPDQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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